REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6](O)[N:5]2[CH:9]=[CH:10][N:11]=[C:4]2[N:3]=1.P(Cl)(Cl)([Cl:14])=O>C(Cl)Cl>[Cl:14][C:6]1[N:5]2[CH:9]=[CH:10][N:11]=[C:4]2[N:3]=[C:2]([CH3:1])[CH:7]=1
|
Name
|
|
Quantity
|
0.893 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=2N(C(=C1)O)C=CN2
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were refluxed for two hours
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
At the end of the reflux, a clear red solution is obtained
|
Type
|
CUSTOM
|
Details
|
to remove excess phosphorus oxychloride
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
FILTRATION
|
Details
|
followed by filtration of the slurry
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=2N1C=CN2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |